molecular formula C11H14N2O B145552 4,4'-Dimethylaminorex CAS No. 1445569-01-6

4,4'-Dimethylaminorex

Cat. No. B145552
CAS RN: 1445569-01-6
M. Wt: 190.24 g/mol
InChI Key: NPILLHMQNMXXTL-UHFFFAOYSA-N

Description

4,4’-Dimethylaminorex, also known as 4,4’-DMAR or “Serotoni”, is a psychostimulant and entactogen designer drug. It is related to aminorex, 4-methylaminorex, and pemoline . It was first detected in the Netherlands in December 2012 and has been sold as a designer drug around Europe since mid-2013 .


Synthesis Analysis

The phase I and II metabolic pathways of 4,4’-Dimethylaminorex were characterized using both in vitro and in vivo models . The in vitro experiments involved either pooled human liver microsomes or recombinant cytochrome P450 isoforms . The in vivo investigation was performed on male mice .


Molecular Structure Analysis

The molecular formula of 4,4’-Dimethylaminorex is C11H14N2O . Its average mass is 190.242 Da and its monoisotopic mass is 190.110611 Da .


Chemical Reactions Analysis

Five metabolic products were isolated only for the cis-isomer of 4,4’-Dimethylaminorex . The phase I metabolic reactions included hydrolysis, carboxylation, hydroxylation, and carbonylation . CYP2D6 was the principal isoenzyme involved . Once formed, the phase I metabolites underwent extensive conjugation .


Physical And Chemical Properties Analysis

The density of 4,4’-Dimethylaminorex is 1.2±0.0 g/cm3 . Its boiling point is 270.8±0.0 °C at 760 mmHg . The vapour pressure is 0.0±0.0 mmHg at 25°C . The enthalpy of vaporization is 50.9±0.0 kJ/mol . The flash point is 117.6±0.0 °C .

Scientific Research Applications

Neuro-Behavioural Studies

4,4’-Dimethylaminorex (4,4’-DMAR) has been used in neuro-behavioural studies. For instance, researchers have investigated the effects of the systemic administration of both the single (±) cis (0.1–60 mg/kg) and (±) trans (30 and 60 mg/kg) stereoisomers and their co-administration . These studies help understand the impact of 4,4’-DMAR on neuro-behavioural aspects .

Physiological Studies

Physiological studies have been conducted using 4,4’-DMAR. These studies focus on understanding the physiological effects of this compound, particularly when it is co-administered with other substances .

Immunohistochemical Studies

Immunohistochemical studies have been performed using 4,4’-DMAR. These studies aim to understand the compound’s effects on the expression of markers of oxidative/nitrosative stress (8-OHdG, iNOS, NT and NOX2), apoptosis (Smac/DIABLO and NF-κB), and heat shock proteins (HSP27, HSP70, HSP90) in the cerebral cortex .

Metabolic Studies

Metabolic studies have been conducted to understand the metabolic profile of 4,4’-DMAR. These studies use both in vitro and in vivo models. In vitro experiments use either pooled human liver microsomes or recombinant cytochrome P450 isoforms, whereas in vivo investigations are performed on male mice .

Forensic Toxicology

In forensic toxicology, the metabolic profile of 4,4’-DMAR is characterized to select markers of intake that allow the unequivocal identification of this novel psychoactive substance in urine samples .

Drug Abuse Research

4,4’-DMAR is an emerging drug of abuse that acts as a substrate at plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), thereby causing nonexocytotic release of monoamine transmitters via reverse transport . This makes it a subject of interest in drug abuse research.

Safety And Hazards

4,4’-Dimethylaminorex is harmful if inhaled, swallowed, or in contact with skin . It may cause eye, skin, or respiratory system irritation . It has been linked to at least 31 deaths in Hungary, Poland, and the UK by February 2014, mostly when consumed in combination with other drugs .

properties

IUPAC Name

4-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-7-3-5-9(6-4-7)10-8(2)13-11(12)14-10/h3-6,8,10H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPILLHMQNMXXTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=N1)N)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031562
Record name 4,4'-Dimethylaminorex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dimethylaminorex

CAS RN

1445569-01-6
Record name 4,5-Dihydro-4-methyl-5-(4-methylphenyl)-2-oxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445569-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Dimethylaminorex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445569016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dimethylaminorex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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